molecular formula C18H20ClIN2O2 B4899574 3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide

3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B4899574
M. Wt: 458.7 g/mol
InChI Key: NXCRBUXJCJGBIK-UHFFFAOYSA-M
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Description

Synthesis Analysis

Research in the field of benzimidazole derivatives, such as the synthesis of 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium iodide, demonstrates advanced techniques in creating n-type dopants for organic semiconductor thin films, indicating a methodology that could potentially be adapted for the synthesis of the compound (Wei et al., 2012). Moreover, the synthesis and characterization of similar structures provide a foundation for the synthetic approach and potential applications of such compounds in organic electronics.

Molecular Structure Analysis

Detailed structural analysis through experimental and DFT studies on benzimidazole derivatives, like the 1,3-dimethyl-2-[4-chloro-styryl]-benzimidazolium iodide, sheds light on their molecular geometry, stability, and electronic properties. These analyses highlight the importance of hyperconjugative interactions and charge delocalization in determining the stability and properties of the molecules (Fu et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of benzimidazolium iodides have been explored through various studies. For instance, the synthesis and reaction mechanisms of deoxybenzoins from benzimidazolium iodides via Wittig-Type rearrangement reveal the chemical versatility and reactivity of these compounds, offering insights into potential reactions and properties of the compound (Miyashita et al., 1997).

Physical Properties Analysis

The study of related benzimidazole derivatives provides a basis for understanding the physical properties of similar compounds. For example, the investigation into the synthesis, spectral, and theoretical characterization of dichloro/dimethyl benzimidazoles offers valuable data on molecular geometry, energy values, and the impact of various substituents on the stability and physical properties of these compounds (Gürbüz et al., 2016).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, stability, and interactions with various reagents, can be inferred from comprehensive studies on compounds like 1-methylbenzimidazole 3-oxide. These studies elucidate the behavior of benzimidazoles in different chemical reactions, providing a framework for understanding the chemical properties of the compound in focus (Takahashi & Kanō, 1964).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological targets in the body. If it’s an herbicide, it might interfere with specific pathways in plants .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in medicine, agriculture, or material sciences .

properties

IUPAC Name

1-(2-chlorophenoxy)-3-(2,3-dimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN2O2.HI/c1-13-20(2)16-8-4-5-9-17(16)21(13)11-14(22)12-23-18-10-6-3-7-15(18)19;/h3-10,14,22H,11-12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRBUXJCJGBIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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